

# Phenotypic Analysis of FOXM1 Conditional Knockout Mice: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The Forkhead box M1 (FOXM1) transcription factor is a critical regulator of cell cycle progression, cellular proliferation, and differentiation.[1] Its ubiquitous expression during embryogenesis and subsequent downregulation in most adult tissues underscores its importance in development.[1][2] Germline knockout of Foxm1 in mice is embryonically lethal, demonstrating its indispensable role in the development of various organs, including the liver, heart, and lungs.[1][2] To circumvent this lethality and dissect the multifaceted roles of FOXM1 in specific cell types and at different developmental stages, researchers have developed conditional knockout (cKO) mouse models. This guide provides a comparative analysis of the phenotypes observed in various FOXM1 cKO mice, supported by experimental data and detailed protocols.

## **Comparative Phenotypic Analysis**

The tissue-specific deletion of FOXM1 results in a wide array of phenotypes, highlighting its diverse and context-dependent functions. Below is a summary of key findings from various FOXM1 conditional knockout models.



| Tissue/Cell<br>Type of<br>Deletion | Mouse Model<br>(Cre Driver) | Key<br>Phenotypes  | Quantitative<br>Data<br>Highlights   | Reference |
|------------------------------------|-----------------------------|--|--|-----------|
| Respiratory<br>Epithelium          | SPC-rtTA/TetO-<br>Cre       | Impaired lung maturation, respiratory failure at birth, decreased expression of surfactant- associated proteins.[1] In the context of injury, conditional deletion protects mice from radiation-induced pulmonary fibrosis.[3] | Significant decrease in surfactant proteins SPA, SPB, and SPC.  [1] In irradiated mice, collagen deposition was considerably smaller in knockout lungs.  [3] | [1][3]    |
| Hepatocytes                        | Albumin-Cre                 | Reduced liver size, impaired hepatocyte proliferation, and delayed liver regeneration after partial hepatectomy.   |  | [1]       |
| Cardiomyocytes                     | αMHC-Cre                    | Cardiac<br>structural<br>abnormalities.  |  | [1]       |
| T-Cells                            | Lck-Cre                     | 2-fold reduction<br>in double-<br>positive (DP)<br>thymocytes and<br>a subsequent  | DP thymocyte population reduced by approximately 50%.[4]   | [4]       |



|                              |                              | decrease in<br>mature<br>peripheral T-<br>cells.[4]  |  |     |
|------------------------------|------------------------------|--|--|-----|
| T-Cells                      | CD4-Cre                      | Normal T-cell development but defective proliferation of mature T-cells upon stimulation.  | Stimulated FOXM1-deficient T-cells showed lower expression of p107, cdc2, cyclin A, and cdk2.[4]   | [4] |
| Kidney Tubular<br>Epithelium | Six2-eGFPCre /<br>R26CreERt2 | Reduced proximal tubule proliferation after ischemic injury, promoting the transition from acute kidney injury to chronic kidney disease.  [5] | ~70% decrease in Ki67 expression and ~60% decrease in BrdU-positive nuclei in injured proximal tubules of knockout mice.[5] 4-fold increase in trichrome staining (fibrosis) in knockout mice 60 days post- injury.[5] | [5] |
| B-Cell<br>Precursors         | Mb1-Cre                      | Normal B-cell development. FOXM1 is dispensable for B-cell precursor survival and differentiation.[6]  | No significant alteration in the viability of normal B-cell precursors after FOXM1 deletion.[6]  | [6] |

## **Key Signaling Pathways Involving FOXM1**

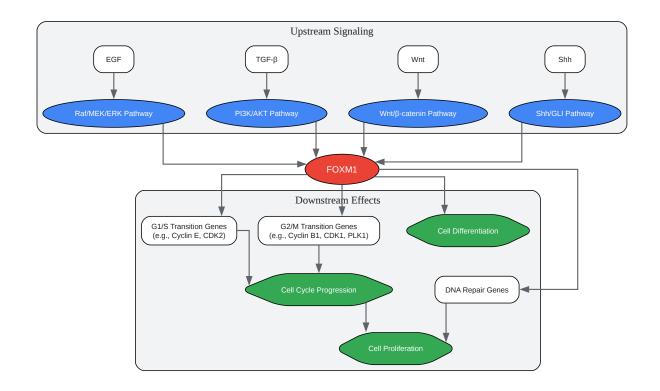




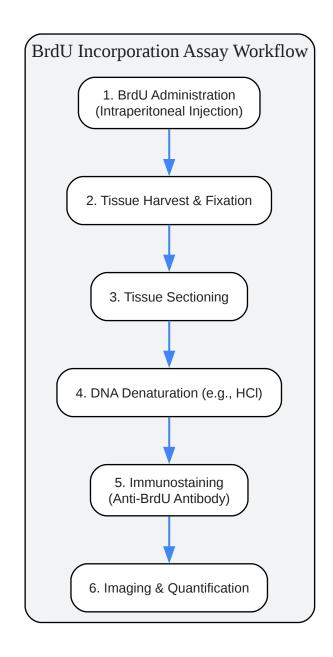


FOXM1 is a central node in several signaling pathways that regulate cellular processes. Its activity is tightly controlled by upstream signals, and it, in turn, modulates the expression of a vast array of target genes critical for cell cycle progression and proliferation.









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